![molecular formula C12H8Cl2N2S B1269376 2-Amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carbonitrile CAS No. 519016-78-5](/img/structure/B1269376.png)
2-Amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carbonitrile
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Overview
Description
2-Amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carbonitrile (2,4-DCPMT) is an organic compound with a wide range of applications in scientific research. It has been used in a variety of studies, including in vivo and in vitro studies, to investigate the mechanisms of action, biological activity, biochemical and physiological effects, and pharmacodynamics of various compounds. This compound has also been used to study the advantages and limitations of laboratory experiments and to explore potential future directions.
Scientific Research Applications
Crystallography
The compound has been studied for its crystal structure . Understanding the crystal structure of a compound is crucial in many fields of research, including materials science, solid-state physics, and pharmaceuticals. It can provide insights into the compound’s physical properties and potential applications .
Synthesis of Derivatives
This compound can serve as a precursor in the synthesis of various derivatives . These derivatives can have different properties and potential applications, expanding the utility of the original compound .
Antitumor Activity
Some derivatives of this compound have shown promising antitumor activity . They have been found to inhibit certain types of cancer cell lines, suggesting potential use in cancer treatment .
Tyrosine Kinase Receptor Inhibition
The compound and its derivatives have been studied for their ability to inhibit tyrosine kinase receptors . These receptors play a key role in many cellular processes, including cell growth and differentiation. Inhibiting these receptors can have therapeutic applications in diseases such as cancer .
Antibacterial Activity
Some studies suggest that certain derivatives of this compound have effective antibacterial activity . This suggests potential use in the development of new antibiotics .
Drug Development
Given its potential antitumor and antibacterial activities, this compound could be used in the development of new drugs . Further research could lead to the discovery of new treatments for various diseases.
Mechanism of Action
Target of Action
A structurally similar compound, 2-amino-4-(2,4-dichlorophenyl)-n-ethylthieno[2,3-d]pyrimidine-6-carboxamide, has been reported to interact with the heat shock protein hsp 90-alpha . This protein is a molecular chaperone that promotes the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .
Mode of Action
Based on the structural similarity to the aforementioned compound, it may interact with its target protein in a similar manner
Biochemical Pathways
Given the potential interaction with heat shock protein hsp 90-alpha, it is plausible that the compound could influence pathways related to protein folding, degradation, and cellular stress responses .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
Given the potential interaction with Heat shock protein HSP 90-alpha, it is possible that the compound could influence protein homeostasis within cells .
properties
IUPAC Name |
2-amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2S/c1-6-11(9(5-15)12(16)17-6)8-3-2-7(13)4-10(8)14/h2-4H,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRYKVWTRFDYHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)N)C#N)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350057 |
Source
|
Record name | 2-amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
519016-78-5 |
Source
|
Record name | 2-amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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